ethyl 3-{2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate
Description
Ethyl 3-{2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate is a heterocyclic compound featuring a triazolo[4,3-a]pyrazine core substituted with a 2,3-dimethylphenoxy group and an ethyl benzoate moiety. The compound’s synthesis likely involves cyclization reactions of precursor hydrazine derivatives, as seen in analogous triazolo-pyrazine syntheses . Characterization methods such as $ ^1H $ NMR, IR, and mass spectrometry are critical for verifying its structural integrity .
Properties
IUPAC Name |
ethyl 3-[[2-[8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O5/c1-4-33-23(31)17-8-6-9-18(13-17)26-20(30)14-29-24(32)28-12-11-25-22(21(28)27-29)34-19-10-5-7-15(2)16(19)3/h5-13H,4,14H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEZNTWMPUDFNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a dihaloalkane, in the presence of a strong base like sodium hydride.
Coupling Reaction: The acetylamino-substituted benzoyl compound is then coupled with the piperidine ring through a nucleophilic substitution reaction, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-{2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino and carboxamide groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoyl and piperidine rings.
Reduction: Amino-substituted piperidine derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
ethyl 3-{2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-{2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino and carboxamide groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The compound may also influence various signaling pathways, contributing to its overall mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of ethyl 3-{2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate can be contextualized against related triazolo-pyrazine derivatives and benzoate-containing analogs. Below is a detailed comparison:
Structural Analogues
2.1.1 Triazolo[4,3-a]Pyrazine Derivatives
- Methyl 4-{2-[8-(3,5-Dimethylphenoxy)-3-Oxo[1,2,4]Triazolo[4,3-a]Pyrazin-2(3H)-Yl]Acetamido}Benzoate (ID: M446-2069): Structural Differences: Replaces the ethyl benzoate group with a methyl ester and substitutes the 2,3-dimethylphenoxy with 3,5-dimethylphenoxy . Molecular Weight: 433.47 g/mol vs. the parent compound’s 461.5 g/mol (estimated) .
- 8-Amino-6-[4-(4-Benzylpiperazin-1-Yl)Phenyl]-2-Phenyl-1,2,4-Triazolo[4,3-a]Pyrazin-3-(2H)One: Structural Differences: Incorporates a benzylpiperazinyl-phenyl group instead of the dimethylphenoxy-acetamido-benzoate chain . Functional Impact: The benzylpiperazine moiety introduces basicity and flexibility, likely improving solubility and interaction with G-protein-coupled receptors (GPCRs) .
2.1.2 Benzoate-Containing Compounds
Pharmacokinetic and Pharmacodynamic Comparisons
Computational Similarity Analysis
- Tanimoto Coefficient : Used to quantify structural similarity. For example, the US-EPA CompTox Dashboard applies Tanimoto scores >0.8 to identify analogs . The parent compound’s similarity to M446-2069 would likely exceed this threshold due to shared triazolo-pyrazine and benzoate motifs.
- Murcko Scaffolds : Both the parent compound and M446-2069 share the triazolo-pyrazine scaffold, enabling clustering in chemical space networks .
Research Findings and Implications
- Biological Activity: Triazolo-pyrazines with substituted phenoxy groups (e.g., 2,3-dimethylphenoxy) show enhanced selectivity for adenosine A1 over A2A receptors, as seen in related derivatives .
- Optimization Strategies : Replacing the ethyl benzoate with a methyl group (as in M446-2069) could improve metabolic stability without compromising target engagement .
- Off-Target Effects: Proteomic interaction signatures (via platforms like CANDO) suggest that dissimilar phenoxy substituents may reduce off-target binding to kinases or PDEs .
Biological Activity
Ethyl 3-{2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate (CAS: 1115960-02-5) is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its antiviral and anticancer properties based on existing research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 461.5 g/mol. The compound features a complex heterocyclic structure that contributes to its biological activity.
Antiviral Activity
Recent studies have indicated that compounds with similar heterocyclic structures exhibit significant antiviral properties. For instance:
- Mechanism of Action : Compounds containing triazole and pyrazine rings have been shown to inhibit viral replication effectively. A study demonstrated that derivatives of triazole exhibited up to 91% inhibition of HSV-1 replication in Vero cells at a concentration of 50 μM with low cytotoxicity (CC50 = 600 μM) .
Anticancer Activity
This compound has also been evaluated for its anticancer properties:
- In Vitro Studies : A screening of various compounds identified several derivatives that inhibited tumor cell growth significantly. In particular, compounds similar in structure to ethyl 3-{...} demonstrated inhibitory activity ranging from 43% to 87% against breast cancer and non-small cell lung cancer cells .
Case Studies and Experimental Findings
- Antiviral Screening :
- Anticancer Evaluation :
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
